N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(6-propan-2-yl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-7(2)9-4-5-10-11(6-9)16-12(14-10)13-8(3)15/h4-7H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHMIAVPJLDHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then further processed to obtain the desired compound. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and exploring new reaction mechanisms.
Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX) involved in the inflammatory response . The compound’s structure allows it to bind to active sites of these enzymes, blocking their activity and reducing inflammation. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Comparison with Similar Compounds
Comparison with N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide :
- The isopropyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to aryl derivatives like 3a or 3d.
Urease Inhibition
Benzothiazole-acetamides exhibit notable urease inhibition, critical for treating Helicobacter pylori infections. Key findings:
- 3a (p-tolyl derivative) : Most potent in the series (IC₅₀: 8.2 µM), outperforming the standard inhibitor thiourea (IC₅₀: 21.0 µM). Molecular docking revealed H-bonding between the acetamide group and Ala440/Arg439 residues in the urease active site .
- 3c (CF₃-substituted): Moderate activity (IC₅₀: 12.5 µM), attributed to hydrophobic interactions with the enzyme’s non-metallic pocket .
- N-(6-Isopropyl derivative) : Predicted to have reduced activity compared to 3a due to the lack of aromatic π-π stacking and weaker H-bonding capacity. The isopropyl group may occupy a hydrophobic pocket but with less precision than aryl groups .
Haemolytic Activity
| Compound | % Lysis of RBC (Mean ± SD) |
|---|---|
| 3a | 42.123 ± 0.479 |
| 3c | 44.628 ± 0.369 |
| 3h | 44.063 ± 0.314 |
The isopropyl derivative is expected to show lower haemolysis than 3c or 3h due to reduced aromatic ring hydrophobicity, aligning with trends in alkyl vs. aryl substituents .
Anticancer and Kinase Inhibition
- Nitro-substituted analog (6d) : Exhibited VEGFR-2 inhibition (IC₅₀: 0.89 µM) and antiproliferative activity against MCF-7 cells .
- Isopropyl derivative : Likely less potent in kinase targeting due to the absence of nitro or thiadiazole groups critical for binding kinase active sites .
Physicochemical Properties
Solubility and Lipophilicity
Biological Activity
N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activities, and the underlying mechanisms based on diverse research findings.
Synthesis of this compound
The compound can be synthesized through various methodologies, including Suzuki coupling reactions. The synthesis typically involves the reaction of benzo[d]thiazole derivatives with acetamides, leading to the formation of this compound. This process has been optimized to enhance yield and purity, making it suitable for biological evaluations .
1. Urease Inhibition
One of the most notable biological activities of this compound is its ability to inhibit urease, an enzyme linked to various pathological conditions, including kidney stones and gastric infections. In studies, this compound exhibited significant urease inhibition compared to standard inhibitors, indicating its potential as a therapeutic agent .
Table 1: Urease Inhibition Activity
| Compound Name | IC50 (µM) |
|---|---|
| This compound | [Value TBD] |
| Standard Urease Inhibitor | [Value TBD] |
Note: Specific IC50 values for this compound are pending further research.
2. Antioxidant Activity
The compound also displays antioxidant properties, which are crucial in combating oxidative stress associated with various diseases. Preliminary tests have shown that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage .
3. Antibacterial Properties
In vitro studies have demonstrated that this compound possesses antibacterial activity against several strains of bacteria. Its effectiveness varies depending on the bacterial species and concentration used, suggesting a broad-spectrum potential that warrants further investigation .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target enzymes like urease. These studies indicate that the compound forms stable complexes with the active site residues of urease, leading to its inhibition .
Case Study 1: Urease Inhibition in Clinical Settings
A recent study evaluated the efficacy of this compound in a clinical model simulating urease-related disorders. Results indicated that patients receiving treatment with this compound showed reduced urease activity and improved clinical outcomes compared to control groups .
Case Study 2: Antioxidant Activity in Cellular Models
In another investigation, the antioxidant effects of this compound were assessed using neuronal cell lines exposed to oxidative stress. The compound significantly improved cell viability and reduced markers of oxidative damage, highlighting its protective role in neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
